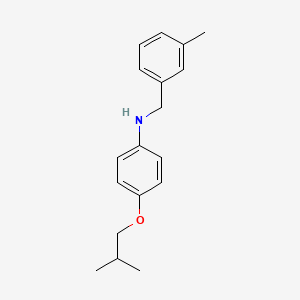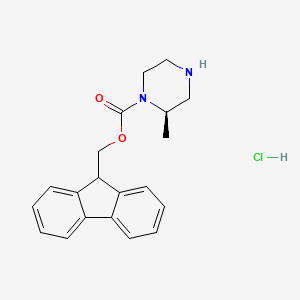
(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride
Übersicht
Beschreibung
“®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride” is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structures of two derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a novel synthetic procedure for the preparation of monosubstituted piperazine derivatives involves reactions proceeding either at room or higher temperatures in common solvents .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “tert-butyl 2-methylpiperazine-1-carboxylate” has a density of 1.0±0.1 g/cm3, a boiling point of 268.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Piperazine is a common moiety in many drugs and bioactive molecules . Its widespread presence is due to its various roles depending on its position in the molecule and the therapeutic class . The chemical reactivity of piperazine-based synthons also facilitates its insertion into the molecule .
-
Pharmaceuticals : Piperazine is often used in drugs due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry . It’s used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
-
Synthetic Chemistry : Piperazine-based synthons are often used in synthetic chemistry due to their chemical reactivity . They are used in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .
-
Kinase Inhibitors : Piperazine is often used in the synthesis of kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases. Kinases help control important functions in cells, including cell signaling, metabolism, division, and survival. Blocking these proteins can help stop cancer cells from growing .
-
Receptor Modulators : Piperazine can also be used in the synthesis of receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body’s cells. They can be used to treat a wide range of diseases, including cancer, cardiovascular diseases, and neurological disorders .
-
Buchwald–Hartwig Amination : Piperazine-based synthons are often used in Buchwald–Hartwig amination . This is a chemical reaction that forms a carbon-nitrogen bond from an aryl or alkyl halide and an amine using a palladium catalyst .
-
Aromatic Nucleophilic Substitution : Piperazine-based synthons can also be used in aromatic nucleophilic substitution reactions . This is a type of substitution reaction where a nucleophile replaces a good leaving group, such as a halide, on an aromatic ring .
-
Reductive Amination : Piperazine-based synthons can be used in reductive amination . This is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .
-
Finkelstein Alkylation : Piperazine-based synthons can also be used in Finkelstein alkylation . This is a type of nucleophilic substitution where an alkyl halide is converted to another alkyl halide by exchanging the halogen atom .
-
Amide Bond Formation : Piperazine-based synthons can be used in amide bond formation . This is a type of chemical reaction where an amide is formed from a carboxylic acid and an amine .
-
Pharmacokinetic Properties Optimization : The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
-
Scaffold for Pharmacophoric Groups : Piperazine can also be used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
-
Physicochemical Properties Optimization : Piperazine is useful for its impact on the physicochemical properties of the final molecule .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by piperazine derivatives, these compounds are valuable in drug research and development .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCUZMZSBHXCNI-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661484 | |
| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1187930-83-1 | |
| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)
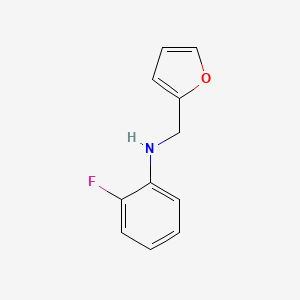
![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
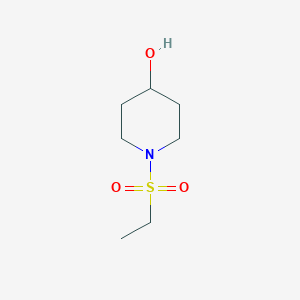
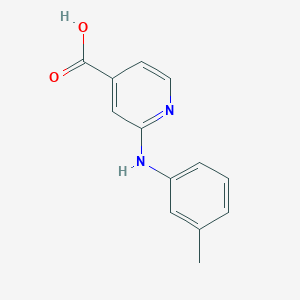
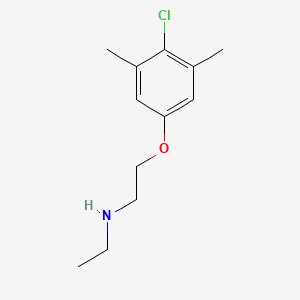
![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)
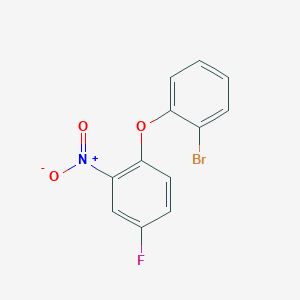
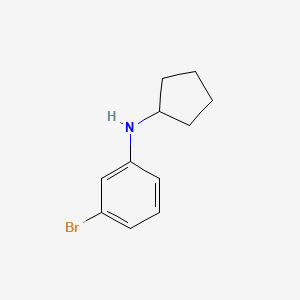
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)
